molecular formula C12H22O2<br>CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3<br>C12H22O2 B1330389 2-Ethylhexyl methacrylate CAS No. 688-84-6

2-Ethylhexyl methacrylate

Cat. No. B1330389
CAS RN: 688-84-6
M. Wt: 198.3 g/mol
InChI Key: WDQMWEYDKDCEHT-UHFFFAOYSA-N
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Patent
US04141755

Procedure details

The HEMA-stearyl methacrylate copolymer (90:10) was generally best in weatherability and dirt resistance, on the concrete substrate. It was somewhat inferior only to 100% polyHEMA in graffiti resistance. Subsequent experiments of the same type showed that neither 60:40 copolymers with (a) 2-ethylhexyl methacrylate, nor (b) lauryl methacrylate had the solvent resistance needed for repeated graffiti removal cycling.
Name
HEMA stearyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([O:6][CH2:7][CH2:8][OH:9])=[O:5])=[CH2:3].[C:10]([O:15][CH2:16]CCCCCCCCCCCCCCCCC)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OCC(CC)CCCC)(=O)C(C)=C.C(OCCCCCCCCCCCC)(=O)C(C)=C>>[CH3:3][C:2]([C:4]([O:6][CH2:7][CH2:8][OH:9])=[O:5])=[CH2:1].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:0.1,4.5|

Inputs

Step One
Name
HEMA stearyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCO.C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CCCC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
graffiti removal cycling

Outcomes

Product
Name
Type
Smiles
CC(=C)C(=O)OCCO.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.